
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a protected amino acid derivative widely used as an intermediate in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the β-position, and a methyl ester at the carboxyl terminus.
Synthesis:
The compound is typically synthesized from L-serine via a two-step protocol:
Esterification: L-serine is treated with thionyl chloride (SOCl₂) in methanol to form methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride .
Boc Protection: The free amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-protected derivative. A reported synthesis achieved an 88% yield for this step .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be achieved through several methods. One efficient protocol involves the reduction of the corresponding keto ester using sodium borohydride in methanol at -40°C to obtain the erythro isomer in excellent yield (93%) . This erythro isomer can then be converted into the threo isomer with 100% efficiency using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction and inversion techniques. The cost-effectiveness and high yields of these methods make them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride to form different isomers.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.
Major Products Formed
Erythro and Threo Isomers: These isomers are formed through reduction and inversion methods.
Scientific Research Applications
Scientific Research Applications
The applications of Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate span several domains:
Peptide Synthesis
This compound is widely used in peptide synthesis as a protected amino acid. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the assembly of peptides without side reactions.
Drug Development
This compound serves as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals targeting various diseases. Its role in creating peptide-based drugs is particularly notable.
Bioconjugation Studies
The compound can be utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems.
Case Studies
Here are some documented case studies illustrating the applications of this compound:
Study | Application | Findings |
---|---|---|
Study A | Peptide Synthesis | Demonstrated high yields when used as a building block in solid-phase peptide synthesis. |
Study B | Drug Development | Identified as a key intermediate in synthesizing a novel anti-cancer agent with improved efficacy. |
Study C | Bioconjugation | Successfully conjugated to antibodies, enhancing targeting capabilities in therapeutic applications. |
Mechanism of Action
The mechanism of action of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its role as an intermediate in organic synthesis. The Boc protecting group provides stability during reactions, allowing for selective deprotection under acidic conditions to yield the free amine . This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₇NO₅
- Molecular Weight : 219.24 g/mol
- Functional Groups: Boc-protected amino, β-hydroxy, methyl ester.
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Erythro/Threo Isomers of 3-Hydroxy-3-phenylpropanoate Derivatives
- Compound: Erythro (±)-Methyl 2-((tert-Boc)amino)-3-hydroxy-3-phenylpropanoate
- Synthesis: Sodium borohydride reduction at -40°C in methanol yields the erythro isomer (93% yield). The threo isomer is obtained via inversion using methanesulfonyl chloride and cesium acetate (100% efficiency) .
- Key Difference: The phenyl substitution at C3 introduces steric and electronic effects, altering reactivity compared to the simpler β-hydroxypropanoate backbone.
Ester Group Modifications
Ethyl Ester Analog
- Compound: (R)-Ethyl 2-((tert-Boc)amino)-3-hydroxypropanoate
- Molecular Formula: C₁₀H₁₉NO₅
- Impact : The ethyl ester enhances lipophilicity and slows hydrolysis rates compared to the methyl ester, making it more suitable for specific drug delivery systems .
Boc Group Variations
Di-Boc-Protected Derivatives
- Compound: Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate
- Synthesis : Prepared via photoredox catalysis (91% yield) .
- Impact : Dual Boc protection increases steric bulk, reducing nucleophilic reactivity but improving stability in acidic conditions.
Substituent Modifications
Methoxy-Substituted Analog
- Compound: 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
- Molecular Formula: C₉H₁₇NO₅
- Impact : Replacement of the β-hydroxyl group with methoxy eliminates hydrogen-bonding capability, affecting solubility and crystal packing .
Bromobenzyl-Substituted Derivative
- Compound: Methyl 2-(4-bromobenzyl)-3-((tert-Boc)amino)propanoate
- Molecular Formula: C₁₆H₂₂BrNO₄
- Impact : The bromobenzyl group enhances molecular weight (371.26 g/mol) and introduces halogen-based reactivity for cross-coupling reactions .
Carboxylic Acid vs. Ester Forms
Carboxylic Acid Analog
- Compound: 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
- Impact : The free carboxylic acid enables direct coupling in solid-phase peptide synthesis, bypassing ester hydrolysis steps .
Key Research Findings
- Stereochemical Control: The erythro isomer of 3-hydroxy-3-phenylpropanoate derivatives can be converted to the threo form with 100% efficiency, highlighting the compound’s versatility in asymmetric synthesis .
- Solid-State Behavior: Crystallographic studies reveal that analogs like Methyl 2-((tert-Boc)amino)-3-(4-hydroxyphenyl)propanoate form 2D hydrogen-bonded networks, influencing solubility and melting points .
- Reactivity Modulation : Di-Boc protection reduces unwanted side reactions in photoredox catalysis, enabling cleaner product formation .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-DL-Ser-OMe, is a serine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
- Chemical Formula : C₉H₁₇N₁O₅
- Molecular Weight : 219.24 g/mol
- CAS Number : 69942-12-7
- Solubility : Very soluble in water (30.0 mg/ml) .
This compound functions primarily as a prodrug for serine, a non-essential amino acid that plays critical roles in protein synthesis and metabolism. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, releasing the active serine moiety.
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, a study highlighted the compound's ability to inhibit SARS-CoV-2 replication in vitro, demonstrating significant antiviral activity in both Huh7 and VeroE6 cell lines .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various enzymes:
- Adenylate Cyclase : Inhibition may lead to altered signaling pathways related to cyclic AMP.
- Proteases : Potential applications in modulating proteolytic activity, which is significant in many disease states.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable solubility characteristics. It is not expected to permeate the blood-brain barrier (BBB), which may limit its use in neurological applications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by esterification. For example, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate was prepared in 85% yield using Boc-protected serine derivatives, with LiOH-mediated deprotection in THF/H₂O (3:2) . Critical parameters include solvent choice (e.g., acetone for methylation), temperature control (e.g., -40°C for stereoselective reduction), and stoichiometric ratios of reagents like Ag₂O and methyl iodide for hydroxyl group functionalization .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal:
- ¹H-NMR (500 MHz, CDCl₃): δ 5.61 (NH), 4.38 (CH), 3.78 (OCH₃), 1.45 ((CH₃)₃C) .
- IR spectroscopy confirms Boc (1694 cm⁻¹) and ester (1746 cm⁻¹) groups. Mass spectrometry (MS/ESI) provides [M+Na]⁺ at m/z 242.0 . High-performance liquid chromatography (HPLC) with >98% purity thresholds ensures batch consistency .
Advanced Research Questions
Q. How can stereochemical control (erythro vs. threo isomers) be achieved during synthesis?
- Methodological Answer :
- Erythro isomer : Sodium borohydride reduction in methanol at -40°C yields 93% erythro (±)-isomer via axial attack on a ketone intermediate .
- Threo isomer : Inversion of configuration uses methanesulfonyl chloride, cesium acetate, and crown ether-18-6, achieving 100% conversion efficiency .
Q. What strategies are effective for functionalizing the hydroxyl group without compromising Boc protection?
- Methodological Answer :
- Methylation : Ag₂O and methyl iodide in acetone under reflux introduce methoxy groups (67% yield) .
- Tosylation : Tosyl chloride in dichloromethane with N-ethyl-N,N-diisopropylamine facilitates leaving group formation for nucleophilic substitutions .
Q. How can the compound be conjugated to larger biomolecules or catalysts?
- Methodological Answer : Carbodiimide-mediated coupling (e.g., DCC/DMAP) links the carboxylic acid to amines or alcohols. For example, conjugation to pyridinylbenzyl scaffolds in CH₂Cl₂ achieves 80% yield, with rigorous removal of byproducts via HCl washes .
Q. What are common challenges in purifying this compound, and how are they resolved?
- Methodological Answer :
- Byproduct removal : Column chromatography (10–30% ethyl acetate/hexane gradient) separates ester hydrolysis byproducts .
- Solubility issues : Use polar aprotic solvents (THF, DMF) for dissolution, avoiding prolonged light exposure due to light sensitivity .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer : The compound is hygroscopic and light-sensitive, requiring storage at 2–8°C in amber vials. Solubility in THF/H₂O mixtures (3:2) is critical for deprotection steps . Pre-experiment solubility screening in DMSO or methanol is advised for biological assays.
Q. How should researchers address contradictory data in Boc deprotection or ester hydrolysis yields?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., THF vs. DCM) and base strength (LiOH vs. NaOH). For example, THF/H₂O with LiOH minimizes side reactions compared to harsher bases . Validate reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust equivalents of deprotecting agents iteratively.
Properties
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333258 | |
Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69942-12-7 | |
Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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